Voxtalisib

Catalog No.
S548982
CAS No.
934493-76-2
M.F
C13H14N6O
M. Wt
270.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voxtalisib

CAS Number

934493-76-2

Product Name

Voxtalisib

IUPAC Name

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17)

InChI Key

RGHYDLZMTYDBDT-UHFFFAOYSA-N

SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N

Solubility

Soluble in DMSO.

Synonyms

XL765; XL 765; XL-765; SAR245409; SAR245409; SAR 245409; Voxtalisib.

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N

Description

The exact mass of the compound Voxtalisib is 270.122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrazolopyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Voxtalisib, also known as XL765, is a small-molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K), specifically the PI3K delta isoform []. PI3K is a signaling pathway involved in cell growth, proliferation, and survival. Mutations in this pathway are frequently observed in various cancers, making it an attractive target for cancer therapy [].

Mechanism of Action

Voxtalisib works by competitively binding to the ATP-binding pocket of PI3K delta, thereby inhibiting its activity. This inhibition disrupts the PI3K signaling cascade, leading to decreased cell growth, proliferation, and ultimately, cancer cell death [].

Voxtalisib, also known as SAR245409 or XL765, is a small molecule that functions as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin (mTOR) pathways. It has the chemical formula C₁₃H₁₄N₆O and a molecular weight of 258.29 g/mol . Voxtalisib is notable for its ability to penetrate the blood-brain barrier, making it a potential candidate for treating central nervous system tumors . Its mechanism of action involves inhibiting the signaling pathways that are often dysregulated in various cancers, particularly those involving mutations in the phosphatidylinositol 3-kinase pathway.

  • Voxtalisib acts by competitively inhibiting the ATP-binding sites of PI3K and mTOR. This prevents these enzymes from transferring phosphate groups to downstream signaling molecules, effectively blocking critical pathways for cell growth and survival in cancer cells [].
  • Inhibiting PI3K disrupts cell proliferation, survival, and migration, while mTOR inhibition hinders protein synthesis and cell cycle progression, both of which are essential for tumor growth [].
  • Clinical trials have reported side effects associated with Voxtalisib, including diarrhea, fatigue, rash, and mouth sores [].
  • More severe side effects like pneumonitis (lung inflammation) and neutropenia (low white blood cell count) have also been observed [].
  • Due to its mechanism of action, Voxtalisib may interact with other medications that affect the PI3K or mTOR pathways [].
  • As with any new drug, ongoing research is crucial to fully understand the safety profile of Voxtalisib.
Involving voxtalisib pertain to its interactions as an inhibitor within the PI3K/mTOR signaling pathway. The compound acts by binding to the active sites of these kinases, thereby blocking their activity. This inhibition can lead to decreased cellular proliferation and survival in cancer cells. Specific reaction mechanisms include:

  • Phosphorylation Inhibition: Voxtalisib inhibits the phosphorylation of downstream targets in the PI3K/mTOR pathway, such as protein kinase B (AKT) and ribosomal protein S6.
  • Signal Transduction Modulation: By inhibiting PI3K and mTOR, voxtalisib alters signal transduction processes that are critical for tumor growth and metabolism.

Voxtalisib exhibits significant biological activity against a variety of cancer types due to its role in inhibiting key signaling pathways. Clinical studies have demonstrated its effectiveness in:

  • High-grade gliomas: Voxtalisib has shown promise when used in combination with other therapies, such as temozolomide, leading to modulation of tumor metabolism and genetic alterations in cancer cells .
  • Solid tumors: In Phase I clinical trials, voxtalisib was well-tolerated and resulted in pharmacodynamic changes indicative of pathway inhibition .

The compound's ability to penetrate the blood-brain barrier enhances its potential efficacy in treating brain tumors.

The synthesis of voxtalisib involves several chemical steps that typically include:

  • Starting Materials: The synthesis begins with appropriate amine and carbonyl precursors.
  • Formation of Key Intermediates: Various intermediates are formed through condensation reactions followed by cyclization.
  • Final Product Isolation: The final product is purified through crystallization or chromatography techniques.

Specific synthetic routes may vary, but they generally follow established organic synthesis protocols for constructing complex heterocyclic compounds.

Voxtalisib is primarily being investigated for its applications in oncology, specifically:

  • Cancer Treatment: It is being evaluated for use in treating various malignancies, including glioblastoma multiforme and other solid tumors.
  • Combination Therapies: Voxtalisib is often studied in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms.

Interaction studies have focused on voxtalisib's pharmacokinetics and pharmacodynamics when administered with other drugs. Key findings include:

  • Drug Interactions: Studies have assessed how voxtalisib affects the pharmacokinetics of concomitant medications such as temozolomide, revealing potential alterations in drug absorption and metabolism .
  • Biomarker Analysis: Investigations into molecular alterations in tumor samples have been conducted to identify biomarkers predictive of response to voxtalisib treatment .

Several compounds share structural or functional similarities with voxtalisib, particularly those targeting the PI3K/mTOR pathways. These include:

Compound NameMechanism of ActionUnique Features
TemsirolimusmTOR inhibitorPrimarily used for renal cell carcinoma
EverolimusmTOR inhibitorUsed in various cancers; also immunosuppressant
IdelalisibPI3K delta inhibitorSelective for PI3K delta; used in hematologic cancers
PictilisibDual PI3K/mTOR inhibitorTargets multiple isoforms; involved in clinical trials

Voxtalisib's unique ability to effectively penetrate the blood-brain barrier distinguishes it from these similar compounds, potentially offering advantages in treating central nervous system tumors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

270.12290909 g/mol

Monoisotopic Mass

270.12290909 g/mol

Heavy Atom Count

20

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CVL1685GPH

Pharmacology

Voxtalisib is an orally bioavailable small molecule targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Voxtalisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cell populations. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion in response to nutrient and energy deprivation. Accordingly, this agent maybe more potent compared to an agent that inhibits either PI3K kinase or mTOR kinase alone.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

934493-76-2

Wikipedia

Voxtalisib

Dates

Modify: 2023-08-15
1: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Sep;30(9):1963. doi: 10.1038/leu.2016.184. PubMed PMID: 27600169.
2: Vogel KR, Ainslie GR, Gibson KM. mTOR inhibitors rescue premature lethality and attenuate dysregulation of GABAergic/glutamatergic transcription in murine succinate semialdehyde dehydrogenase deficiency (SSADHD), a disorder of GABA metabolism. J Inherit Metab Dis. 2016 Nov;39(6):877-886. Epub 2016 Aug 12. PubMed PMID: 27518770; PubMed Central PMCID: PMC5114712.
3: Awan FT, Gore L, Gao L, Sharma J, Lager J, Costa LJ. Phase Ib trial of the PI3K/mTOR inhibitor voxtalisib (SAR245409) in combination with chemoimmunotherapy in patients with relapsed or refractory B-cell malignancies. Br J Haematol. 2016 Oct;175(1):55-65. doi: 10.1111/bjh.14181. Epub 2016 Jun 13. PubMed PMID: 27293194.
4: Inaba K, Oda K, Aoki K, Sone K, Ikeda Y, Miyasaka A, Kashiyama T, Fukuda T, Makii C, Arimoto T, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging. Oncotarget. 2016 May 17;7(20):29577-91. doi: 10.18632/oncotarget.8807. PubMed PMID: 27102436; PubMed Central PMCID: PMC5045418.
5: Radoul M, Chaumeil MM, Eriksson P, Wang AS, Phillips JJ, Ronen SM. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide:Metabolic Changes Are Associated with Enhanced Survival. Mol Cancer Ther. 2016 May;15(5):1113-22. doi: 10.1158/1535-7163.MCT-15-0769. Epub 2016 Feb 16. PubMed PMID: 26883274; PubMed Central PMCID: PMC4873419.
6: Lee J, Galloway R, Grandjean G, Jacob J, Humphries J, Bartholomeusz C, Goodstal S, Lim B, Bartholomeusz G, Ueno NT, Rao A. Comprehensive Two- and Three-Dimensional RNAi Screening Identifies PI3K Inhibition as a Complement to MEK Inhibitor AS703026 for Combination Treatment of Triple-Negative Breast Cancer. J Cancer. 2015 Oct 28;6(12):1306-19. doi: 10.7150/jca.13266. eCollection 2015. PubMed PMID: 26640591; PubMed Central PMCID: PMC4643087.
7: Blackwell K, Burris H, Gomez P, Lynn Henry N, Isakoff S, Campana F, Gao L, Jiang J, Macé S, Tolaney SM. Phase I/II dose-escalation study of PI3K inhibitors pilaralisib or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor. Breast Cancer Res Treat. 2015 Nov;154(2):287-97. doi: 10.1007/s10549-015-3615-9. Epub 2015 Oct 24. PubMed PMID: 26497877.
8: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Feb;30(2):337-45. doi: 10.1038/leu.2015.241. Epub 2015 Sep 4. PubMed PMID: 26338274.
9: Gravina GL, Mancini A, Scarsella L, Colapietro A, Jitariuc A, Vitale F, Marampon F, Ricevuto E, Festuccia C. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models. Tumour Biol. 2016 Jan;37(1):341-51. doi: 10.1007/s13277-015-3725-3. Epub 2015 Jul 29. PubMed PMID: 26219891.
10: Durbas M, Horwacik I, Boratyn E, Kamycka E, Rokita H. GD2 ganglioside specific antibody treatment downregulates PI3K/Akt/mTOR signaling network in human neuroblastoma cell lines. Int J Oncol. 2015 Sep;47(3):1143-59. doi: 10.3892/ijo.2015.3070. Epub 2015 Jul 2. PubMed PMID: 26134970.
11: Inaba K, Oda K, Ikeda Y, Sone K, Miyasaka A, Kashiyama T, Fukuda T, Uehara Y, Arimoto T, Kuramoto H, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Antitumor activity of a combination of dual PI3K/mTOR inhibitor SAR245409 and selective MEK1/2 inhibitor pimasertib in endometrial carcinomas. Gynecol Oncol. 2015 Aug;138(2):323-31. doi: 10.1016/j.ygyno.2015.05.031. Epub 2015 May 29. PubMed PMID: 26033306.
12: Wen PY, Omuro A, Ahluwalia MS, Fathallah-Shaykh HM, Mohile N, Lager JJ, Laird AD, Tang J, Jiang J, Egile C, Cloughesy TF. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma. Neuro Oncol. 2015 Sep;17(9):1275-83. doi: 10.1093/neuonc/nov083. Epub 2015 May 26. PubMed PMID: 26019185; PubMed Central PMCID: PMC4588757.
13: Papadopoulos KP, Egile C, Ruiz-Soto R, Jiang J, Shi W, Bentzien F, Rasco D, Abrisqueta P, Vose JM, Tabernero J. Efficacy, safety, pharmacokinetics and pharmacodynamics of SAR245409 (voxtalisib, XL765), an orally administered phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor: a phase 1 expansion cohort in patients with relapsed or refractory lymphoma. Leuk Lymphoma. 2015 Jun;56(6):1763-70. doi: 10.3109/10428194.2014.974040. Epub 2014 Nov 19. PubMed PMID: 25300944.
14: Yu P, Laird AD, Du X, Wu J, Won KA, Yamaguchi K, Hsu PP, Qian F, Jaeger CT, Zhang W, Buhr CA, Shen P, Abulafia W, Chen J, Young J, Plonowski A, Yakes FM, Chu F, Lee M, Bentzien F, Lam ST, Dale S, Matthews DJ, Lamb P, Foster P. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway. Mol Cancer Ther. 2014 May;13(5):1078-91. doi: 10.1158/1535-7163.MCT-13-0709. Epub 2014 Mar 14. PubMed PMID: 24634413.
15: Papadopoulos KP, Tabernero J, Markman B, Patnaik A, Tolcher AW, Baselga J, Shi W, Egile C, Ruiz-Soto R, Laird AD, Miles D, Lorusso PM. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245409 (XL765), a novel, orally administered PI3K/mTOR inhibitor in patients with advanced solid tumors. Clin Cancer Res. 2014 May 1;20(9):2445-56. doi: 10.1158/1078-0432.CCR-13-2403. Epub 2014 Feb 28. PubMed PMID: 24583798.
16: Jänne PA, Cohen RB, Laird AD, Macé S, Engelman JA, Ruiz-Soto R, Rockich K, Xu J, Shapiro GI, Martinez P, Felip E. Phase I safety and pharmacokinetic study of the PI3K/mTOR inhibitor SAR245409 (XL765) in combination with erlotinib in patients with advanced solid tumors. J Thorac Oncol. 2014 Mar;9(3):316-23. doi: 10.1097/JTO.0000000000000088. PubMed PMID: 24496004.
17: Dai C, Zhang B, Liu X, Ma S, Yang Y, Yao Y, Feng M, Bao X, Li G, Wang J, Guo K, Ma W, Xing B, Lian W, Xiao J, Cai F, Zhang H, Wang R. Inhibition of PI3K/AKT/mTOR pathway enhances temozolomide-induced cytotoxicity in pituitary adenoma cell lines in vitro and xenografted pituitary adenoma in female nude mice. Endocrinology. 2013 Mar;154(3):1247-59. doi: 10.1210/en.2012-1908. Epub 2013 Feb 5. PubMed PMID: 23384836.
18: Ghadimi MP, Lopez G, Torres KE, Belousov R, Young ED, Liu J, Brewer KJ, Hoffman A, Lusby K, Lazar AJ, Pollock RE, Lev D. Targeting the PI3K/mTOR axis, alone and in combination with autophagy blockade, for the treatment of malignant peripheral nerve sheath tumors. Mol Cancer Ther. 2012 Aug;11(8):1758-69. doi: 10.1158/1535-7163.MCT-12-0015. Epub 2012 Jul 30. PubMed PMID: 22848094; PubMed Central PMCID: PMC3416967.
19: Mirzoeva OK, Hann B, Hom YK, Debnath J, Aftab D, Shokat K, Korn WM. Autophagy suppression promotes apoptotic cell death in response to inhibition of the PI3K-mTOR pathway in pancreatic adenocarcinoma. J Mol Med (Berl). 2011 Sep;89(9):877-89. doi: 10.1007/s00109-011-0774-y. Epub 2011 Jun 16. PubMed PMID: 21678117.
20: Prasad G, Sottero T, Yang X, Mueller S, James CD, Weiss WA, Polley MY, Ozawa T, Berger MS, Aftab DT, Prados MD, Haas-Kogan DA. Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. Neuro Oncol. 2011 Apr;13(4):384-92. doi: 10.1093/neuonc/noq193. Epub 2011 Feb 11. PubMed PMID: 21317208; PubMed Central PMCID: PMC3064692.

Explore Compound Types